
(3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a benzyloxyphenyl group, and a benzoate moiety. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the cyclobutyl intermediate with a benzyloxyphenyl derivative, often using a coupling reagent to facilitate the reaction.
Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzyloxyphenyl group.
Reduction Products: Alcohol derivatives of the oxoethyl moiety.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound can be used to study the effects of its structural components on biological systems, particularly in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism by which ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL exerts its effects involves interactions with specific molecular targets. The benzyloxyphenyl group may interact with aromatic receptors, while the cyclobutyl ring can influence the compound’s overall conformation and binding affinity. The oxoethyl moiety may participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bioplastics: While not structurally similar, bioplastics share the characteristic of being derived from complex organic molecules.
Uniqueness: The uniqueness of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL lies in its combination of a cyclobutyl ring, benzyloxyphenyl group, and benzoate moiety, which together confer distinct chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
1956328-35-0 |
|---|---|
Fórmula molecular |
C27H28ClNO4 |
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate;hydrochloride |
InChI |
InChI=1S/C27H27NO4.ClH/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22;/h1-13,16,21,24,28H,14-15,17-19H2;1H |
Clave InChI |
OTVYJWRBZMSSPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



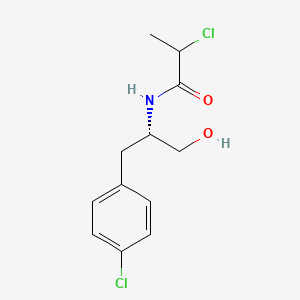
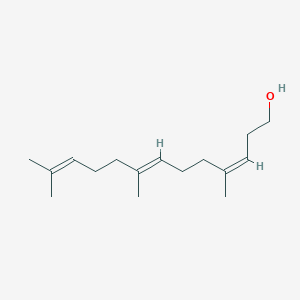
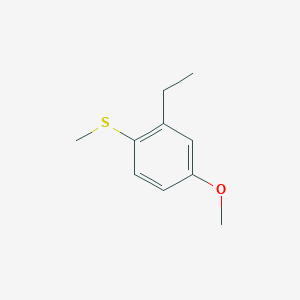
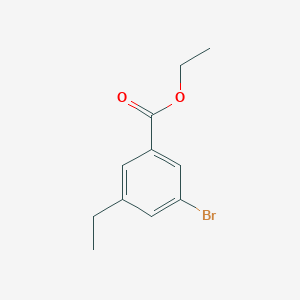
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
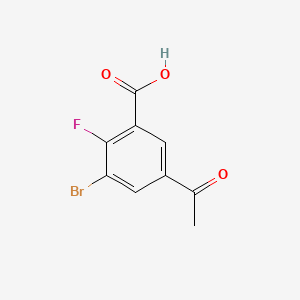
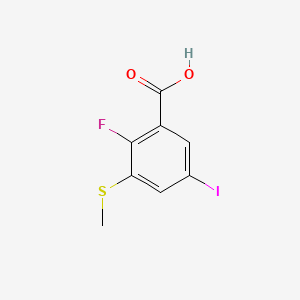
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
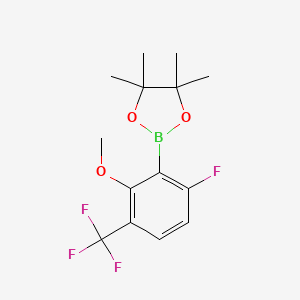

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)
